molecular formula C13H11NO2 B1511839 3-Pyridineacetic acid, 6-phenyl- CAS No. 920017-49-8

3-Pyridineacetic acid, 6-phenyl-

Cat. No.: B1511839
CAS No.: 920017-49-8
M. Wt: 213.23 g/mol
InChI Key: OWOOSADJVKQGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridineacetic acid, 6-phenyl- is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridineacetic acid, 6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridineacetic acid, 6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

920017-49-8

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(6-phenylpyridin-3-yl)acetic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16)

InChI Key

OWOOSADJVKQGQA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloropyridine-5-acetic acid (0.2 gm, 1.21 mmole), phenylboronic acid (0.16 gm, 1.3 mmole) and 50% water wet 10% Palladium carbon (0.08 gm, 0.036 mmole Pd) were added to 10 ml of 5:1 water isopropanol mixture, then Na2CO3 (0.15 gm, 1.4 mmole) dissolved in 3 ml of water was added to the above mixture, the reaction was heated at 65-70° C. overnight, the reaction was cooled to room temperature, diluted with 20 ml of 70:15:1 i-PrOH/H2O/10% NaOH, filtered, the catalyst was washed with 20 ml×3 using the above mixture, the filtrate was dried under vacuum and crude mixture was used without any purification in the next step.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 g
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.